Benzyl 4-(4-acetyl-2-fluorophenyl)piperazine-1-carboxylate
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Overview
Description
Benzyl 4-(4-acetyl-2-fluorophenyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities . This compound is characterized by the presence of a benzyl group, an acetyl group, and a fluorophenyl group attached to a piperazine ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(4-acetyl-2-fluorophenyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using appropriate fluorinated aromatic compounds.
Acetylation: The acetyl group is introduced through acetylation reactions using acetic anhydride or acetyl chloride under basic conditions.
Benzylation: The benzyl group is added through benzylation reactions using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(4-acetyl-2-fluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzyl 4-(4-acetyl-2-fluorophenyl)piperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl 4-(4-acetyl-2-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The fluorophenyl group may enhance binding affinity and specificity, while the acetyl and benzyl groups can influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)piperazine: Known for its central nervous system stimulant properties.
1-(3-trifluoromethylphenyl)piperazine: Commonly used in combination with other piperazines for its psychoactive effects.
Uniqueness
Benzyl 4-(4-acetyl-2-fluorophenyl)piperazine-1-carboxylate is unique due to the presence of the acetyl and fluorophenyl groups, which can enhance its biological activity and specificity compared to other piperazine derivatives .
Properties
Molecular Formula |
C20H21FN2O3 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
benzyl 4-(4-acetyl-2-fluorophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C20H21FN2O3/c1-15(24)17-7-8-19(18(21)13-17)22-9-11-23(12-10-22)20(25)26-14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3 |
InChI Key |
AHXDMVSTEMGDKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)OCC3=CC=CC=C3)F |
Origin of Product |
United States |
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